Molecular Identity and Purity Specifications: 1-(3-Chloro-4-nitrophenyl)piperidine vs. Positional Isomers
The target compound is unambiguously identified by its monoisotopic mass of 240.066555 g/mol, which distinguishes it from positional isomers such as 3-(3-chloro-4-nitrophenyl)piperidine, which shares the same molecular formula but differs in the attachment point of the piperidine ring to the aromatic core . Commercial suppliers consistently report a purity specification of ≥95% for the target compound . In contrast, the 3-substituted isomer is often supplied at 95% purity but may contain different impurity profiles due to alternative synthetic routes [1].
| Evidence Dimension | Monisotopic mass and molecular identity |
|---|---|
| Target Compound Data | 240.066555 g/mol (C11H13ClN2O2) |
| Comparator Or Baseline | 3-(3-Chloro-4-nitrophenyl)piperidine: 240.066555 g/mol (same formula, different connectivity) |
| Quantified Difference | Identical molecular mass, but distinct InChIKey and SMILES strings (target: O=[N+]([O-])c1ccc(N2CCCCC2)cc1Cl; comparator: O=[N+]([O-])c1ccc(C2CCCNC2)cc1Cl) |
| Conditions | High-resolution mass spectrometry; InChIKey and SMILES string comparison from chemical databases |
Why This Matters
Accurate molecular identity ensures the correct compound is procured for structure-activity relationship (SAR) studies, preventing misinterpretation of biological data.
- [1] ChemSrc. (2024). 3-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-60-0) - Chemical and Physical Properties. View Source
